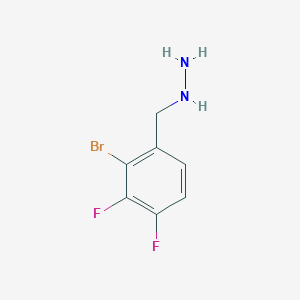
(2-Bromo-3,4-difluorobenzyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromo-3,4-difluorobenzyl)hydrazine is an organic compound that features a benzyl group substituted with bromine and fluorine atoms, along with a hydrazine functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-3,4-difluorobenzyl)hydrazine typically involves the reaction of 2-bromo-3,4-difluorobenzyl bromide with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
(2-Bromo-3,4-difluorobenzyl)hydrazine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The hydrazine group can be oxidized to form azo compounds or nitrogen gas.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Products include substituted benzyl derivatives with various functional groups.
Oxidation: Products include azo compounds or nitrogen gas.
Reduction: Products include the corresponding amine derivatives.
科学研究应用
(2-Bromo-3,4-difluorobenzyl)hydrazine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and aromatic compounds.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be employed in biochemical assays to study enzyme kinetics and inhibition.
作用机制
The mechanism of action of (2-Bromo-3,4-difluorobenzyl)hydrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The hydrazine group can form covalent bonds with active site residues, leading to enzyme inhibition or activation. The bromine and fluorine substituents can enhance binding affinity and selectivity through halogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
2-Bromo-3,4-difluorobenzyl bromide: This compound lacks the hydrazine group and is primarily used as an intermediate in organic synthesis.
3,4-Difluorobenzylamine: This compound has an amine group instead of a hydrazine group and is used in the synthesis of pharmaceuticals and agrochemicals.
2-Bromo-3,4-difluorophenylhydrazine: This compound has a phenyl group instead of a benzyl group and is used in the synthesis of heterocyclic compounds.
Uniqueness
(2-Bromo-3,4-difluorobenzyl)hydrazine is unique due to the presence of both bromine and fluorine substituents on the benzyl group, along with the hydrazine functional group. This combination of functional groups imparts distinct reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .
属性
分子式 |
C7H7BrF2N2 |
|---|---|
分子量 |
237.04 g/mol |
IUPAC 名称 |
(2-bromo-3,4-difluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7BrF2N2/c8-6-4(3-12-11)1-2-5(9)7(6)10/h1-2,12H,3,11H2 |
InChI 键 |
GTJMSHGYINKLAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1CNN)Br)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















